

osilodrostat drug interaction management

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Compound Focus: Osilodrostat

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Osilodrostat Drug Interaction Profile

Osilodrostat has a significant drug interaction potential. The table below summarizes the core quantitative data [1] [2].

Interaction Aspect	Quantitative Summary
Total Drug Interactions	597 drugs [1]
Interaction by Severity	110 major, 466 moderate, 21 minor [1]

| **CYP Inhibition Potential** | • **CYP1A2**: Moderate inhibitor (AUC increase: 133%) • **CYP2C19**: Moderate inhibitor (AUC increase: 91%) • **CYP2D6**: Weak inhibitor (AUC increase: 48%) • **CYP3A4**: Weak inhibitor (AUC increase: 50%) [2] || **Non-CYP Interactions** | 4 disease interactions; 1 alcohol/food interaction [1] |

Osilodrostat is a **weak to moderate inhibitor of multiple cytochrome P450 (CYP) enzymes** [2]. This is the primary mechanism for most of its pharmacokinetic drug interactions. Inhibition of these enzymes can increase the plasma concentration of co-administered drugs that are metabolized by these pathways, potentially raising the risk of adverse effects.

Key Interaction Categories & Clinical Management

Managing interactions involves understanding which drugs are most critical to monitor. The following table outlines high-priority categories and recommended actions [3] [4] [5].

Interaction Category	Risk / Mechanism	Clinical Management Recommendations
QTc-Prolonging Drugs (e.g., certain antibiotics, antifungals, antipsychotics) Osilodrostat can cause QTc prolongation. Concomitant use increases the risk of life-threatening cardiac arrhythmias [4] [5] [6]. • Obtain a baseline ECG and correct electrolyte imbalances before starting. Avoid combinations with known QTc-prolonging drugs if possible. • Monitor ECGs and electrolytes during treatment [4] [6]. CYP2C19 Substrates (e.g., Clopidogrel) Osilodrostat 's moderate inhibition of CYP2C19 can reduce the activation of prodrugs like clopidogrel, diminishing their efficacy [2] [5]. • Avoid concomitant use with clopidogrel. • Consider alternative antiplatelet therapy [5]. CYP3A4 Substrates (Particularly those with a narrow therapeutic index) Although osilodrostat is a weak CYP3A4 inhibitor, co-administration with sensitive substrates may still increase their exposure and toxicity risk [2]. • Monitor for increased side effects of the co-administered drug. • Dose adjustment of the sensitive medication may be necessary. Other Medications (e.g., strong CYP3A4 inhibitors/inducers) • Inhibitors (e.g., Ketoconazole): May increase osilodrostat exposure. • Inducers (e.g., Carbamazepine): May decrease osilodrostat efficacy [5]. • Use combinations with caution. • Monitor for osilodrostat -related AEs or reduced efficacy, and adjust the osilodrostat dose as needed [5].		

Experimental Protocol: Assessing CYP Inhibition

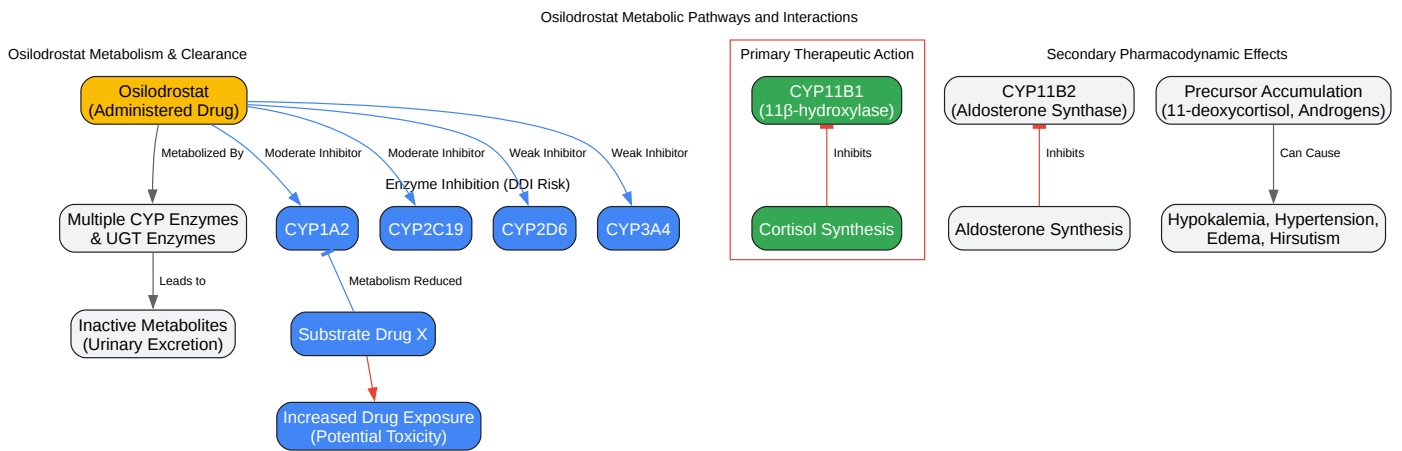
This methodology is based on the clinical drug interaction study (PMID: 28150177) that characterized **osilodrostat**'s inhibition potential [2].

- **1. Study Design:** An open-label, fixed-sequence, two-period drug interaction study in healthy volunteers.
- **2. Probe Substrate Cocktail (Modified Cooperstown Cocktail):**
 - **Caffeine (100 mg):** Probe for CYP1A2 activity.
 - **Omeprazole (20 mg):** Probe for CYP2C19 activity.
 - **Dextromethorphan (30 mg):** Probe for CYP2D6 activity.
 - **Midazolam (2 mg):** Probe for CYP3A4 activity.
- **3. Dosing Sequence:**
 - **Period 1 (Day 1):** Administer the probe drug cocktail orally.

- **Washout Period:** 6 days.
- **Period 2 (Day 8):** Administer a single 50 mg dose of **osilodrostat**, followed by the probe drug cocktail 30 minutes later.
- **4. Pharmacokinetic Sampling:** Collect blood samples at pre-dose, 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, and 48 hours after cocktail administration in both periods.
- **5. Bioanalysis:** Measure plasma concentrations of the probe substrates and their primary metabolites using validated LC-MS/MS assays.
- **6. Data Analysis:** For each probe substrate, calculate the key PK parameters (AUC_{last}, AUC_{inf}, C_{max}) with and without **osilodrostat**. The geometric mean ratio (GMR) and 90% confidence interval (CI) of (AUC_{last} with **osilodrostat** / AUC_{last} alone) are used to determine the inhibition strength.

Metabolic Pathway and Interaction Mechanisms

The following diagram illustrates how **osilodrostat** affects key metabolic pathways, which is the foundation of its drug interaction profile. The DOT script below can be rendered into a visual workflow.



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A Practical FAQ for Researchers

Q1: What is the most clinically significant drug interaction risk with osilodrostat? The highest risk comes from its combined effect of causing dose-dependent **QTc prolongation** and its inhibition of CYP enzymes that metabolize other QTc-prolonging drugs. This multi-factorial risk can significantly increase the potential for serious cardiac arrhythmias [4] [5] [6].

Q2: How does osilodrostat's enzyme inhibition potential compare to other steroidogenesis inhibitors? **Osilodrostat** has a defined profile as a weak-to-moderate inhibitor of several major CYP enzymes. This is a key differentiator. Other common agents like ketoconazole are potent CYP3A4 inhibitors, and metyrapone can also affect steroidogenic pathways. **Osilodrostat's** weaker inhibition of CYP3A4 is considered an

advantage, as this enzyme metabolizes a large percentage of prescription drugs, making complex treatment regimens easier to manage [2] [3].

Q3: What baseline assessments are critical before initiating osilodrostat in a clinical trial subject?

- **Cardiac:** Baseline electrocardiogram (ECG) to assess QTc interval.
- **Metabolic:** Serum potassium and magnesium levels.
- **Comprehensive Medication Review:** Identify all concomitant medications, especially those that prolong QTc or are metabolized by CYP1A2, 2C19, 2D6, and 3A4 [4] [6].

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